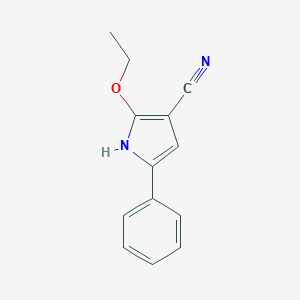
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile, also known as EPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is thought to involve the formation of a complex with ROS that leads to the production of a fluorescent signal. This complex formation is believed to be due to the presence of a nitrile group on the pyrrole ring, which can react with ROS to form a highly fluorescent product.
生化学的および生理学的効果
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been studied for its potential use in the treatment of cancer. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is its high sensitivity to ROS, which makes it an ideal tool for the detection of these molecules in biological samples. However, there are also some limitations to its use in lab experiments. For example, 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is relatively unstable and can degrade over time, which can affect its accuracy as a probe for ROS detection.
将来の方向性
There are many potential future directions for research on 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile. One area of interest is the development of more stable derivatives of the compound that can be used for long-term studies. Another area of research involves the use of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile as a tool for the study of oxidative stress in biological systems, which has been implicated in a variety of diseases. Finally, there is also potential for the development of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile-based chemotherapeutic agents for the treatment of cancer.
合成法
The synthesis of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile involves the reaction of 2-ethoxy-5-nitrophenylacetonitrile with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to form the final compound. This method has been found to be efficient and reliable for the production of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile in the laboratory.
科学的研究の応用
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of scientific research applications. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to be highly sensitive to ROS, and can be used to detect their presence in biological samples.
特性
CAS番号 |
158692-54-7 |
|---|---|
製品名 |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-11(9-14)8-12(15-13)10-6-4-3-5-7-10/h3-8,15H,2H2,1H3 |
InChIキー |
INJSGMXDIIHXDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
正規SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
同義語 |
1H-Pyrrole-3-carbonitrile,2-ethoxy-5-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



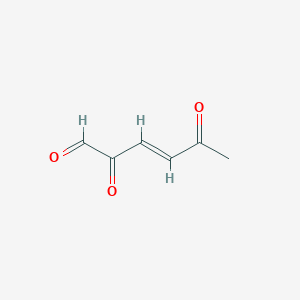
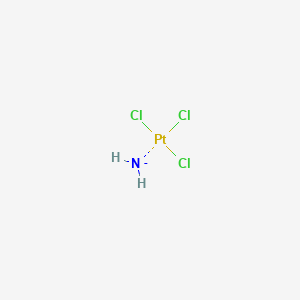
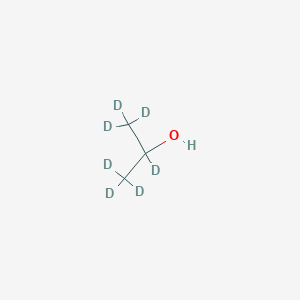
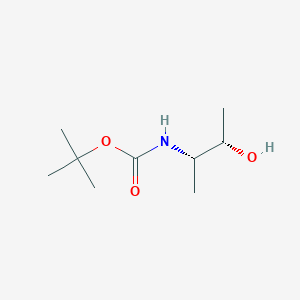
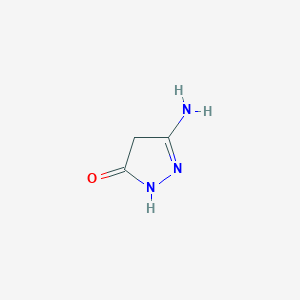
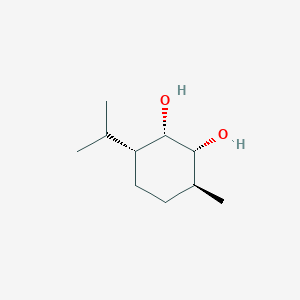
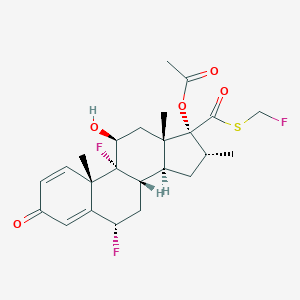
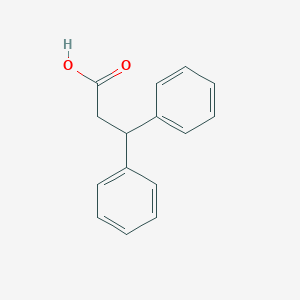
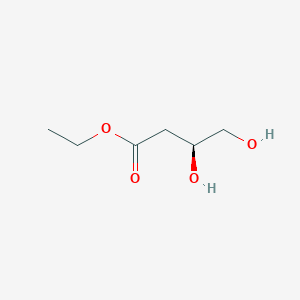
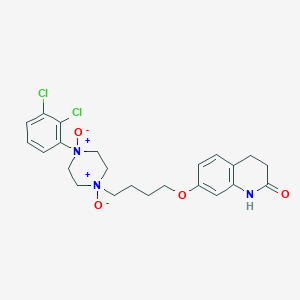


![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)